Risocaine Risocaine Risocaine is a local anesthetic.
Brand Name: Vulcanchem
CAS No.: 94-12-2
VCID: VC0541467
InChI: InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3
SMILES: CCCOC(=O)C1=CC=C(C=C1)N
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

Risocaine

CAS No.: 94-12-2

Cat. No.: VC0541467

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Risocaine - 94-12-2

Specification

CAS No. 94-12-2
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name propyl 4-aminobenzoate
Standard InChI InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3
Standard InChI Key NBFQYHKHPBMJJV-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=CC=C(C=C1)N
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)N
Appearance Solid powder
Colorform Prisms
Melting Point 75 °C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Nomenclature

Risocaine is structurally defined as the propyl ester of 4-aminobenzoic acid (PABA). Its IUPAC name is propyl 4-aminobenzoate, and it features a benzene ring substituted with an amino group at the para position and a propoxycarbonyl group at the adjacent position . The ester functional group (COO-\text{COO}-) bridges the aromatic core and the n-propyl chain, conferring both lipophilic and hydrophilic properties essential for its anesthetic activity.

The compound’s molecular structure has been validated through X-ray crystallography and computational modeling, revealing a planar aromatic system with the ester side chain adopting a staggered conformation to minimize steric hindrance . Key synonyms include n-propyl p-aminobenzoate, propaesin, and raythesin, reflecting its historical development and regional nomenclature .

Physical and Thermal Characteristics

Risocaine presents as a white crystalline solid under standard conditions. Thermal analysis data from the NIST WebBook indicate a melting point (TfusT_{\text{fus}}) ranging from 345.8 K to 347 K (72.7°C to 74°C), with variations attributable to experimental methodologies and sample purity . The following table summarizes phase-change data compiled from multiple studies:

PropertyValue (K)MethodReference
Melting Point (TfusT_{\text{fus}})345.8Manzo and Ahumanda, 1990NIST WebBook
Melting Point (TfusT_{\text{fus}})347.0Neau et al., 1989NIST WebBook
Melting Point (TfusT_{\text{fus}})346.0Schwartz and Paruta, 1976NIST WebBook

The compound’s boiling point is reported as 206–208°C under reduced pressure, though this parameter is less critical for its solid-state pharmaceutical formulations.

Solubility and Partitioning Behavior

lnS=klnρ+aT+b\ln S = k \ln \rho + \frac{a}{T} + b

where SS is solubility, ρ\rho is scCO2\text{scCO}_2 density, TT is temperature, and kk, aa, and bb are empirical constants.

Synthesis and Manufacturing

Conventional Esterification Routes

The synthesis of risocaine typically involves Fischer esterification of 4-aminobenzoic acid with n-propanol under acidic conditions. A representative procedure entails refluxing equimolar quantities of PABA and n-propanol in the presence of concentrated sulfuric acid as a catalyst :

4-H2N-C6H4-COOH+CH3CH2CH2OHH2SO44-H2N-C6H4-COOCH2CH2CH3+H2O\text{4-H}_2\text{N-C}_6\text{H}_4\text{-COOH} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{4-H}_2\text{N-C}_6\text{H}_4\text{-COOCH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O}

Alternative Methodologies

To circumvent these issues, the thionyl chloride (SOCl2\text{SOCl}_2) method has been proposed. This two-step approach involves:

  • Converting PABA to its acyl chloride derivative:

4-H2N-C6H4-COOH+SOCl24-H2N-C6H4-COCl+SO2+HCl\text{4-H}_2\text{N-C}_6\text{H}_4\text{-COOH} + \text{SOCl}_2 \rightarrow \text{4-H}_2\text{N-C}_6\text{H}_4\text{-COCl} + \text{SO}_2 + \text{HCl}
  • Reacting the acyl chloride with n-propanol:

4-H2N-C6H4-COCl+CH3CH2CH2OH4-H2N-C6H4-COOCH2CH2CH3+HCl\text{4-H}_2\text{N-C}_6\text{H}_4\text{-COCl} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{4-H}_2\text{N-C}_6\text{H}_4\text{-COOCH}_2\text{CH}_2\text{CH}_3 + \text{HCl}

This route improves yields to 85–90% and minimizes byproduct formation .

Purification and Characterization

Crude risocaine is purified via recrystallization from ethanol-water mixtures, followed by activated charcoal treatment to remove colored impurities. Structural confirmation employs spectroscopic techniques:

  • IR: N–H stretch (3350 cm1^{-1}), ester C=O (1710 cm1^{-1}), aromatic C=C (1600 cm1^{-1}) .

  • 1^1H NMR (CDCl3_3): δ 1.05 (t, 3H, CH3_3), 1.80 (sextet, 2H, CH2_2), 4.20 (t, 2H, OCH2_2), 6.60 (d, 2H, ArH), 7.85 (d, 2H, ArH) .

Pharmacological Profile and Mechanism of Action

Sodium Channel Blockade

Like all local anesthetics, risocaine exerts its effect by reversibly binding to voltage-gated sodium channels (NaV\text{Na}_V) in neuronal membranes. The unprotonated form of the molecule diffuses through the lipid bilayer, whereupon protonation in the intracellular environment enhances its affinity for the channel’s inner vestibule . This binding stabilizes the inactivated state of NaV\text{Na}_V, preventing depolarization and subsequent action potential propagation .

Structure-Activity Relationships

The ester linkage in risocaine confers faster metabolism compared to amide-type anesthetics, limiting its duration of action to 30–60 minutes. The para-amino group enhances lipid solubility, enabling penetration through mucocutaneous barriers, while the propyl chain optimizes the balance between hydrophobicity and diffusion rates .

Comparative Efficacy

In animal models, risocaine demonstrates potency comparable to procaine but lower than tetracaine. A representative efficacy hierarchy is:

Tetracaine>Lidocaine>RisocaineProcaine\text{Tetracaine} > \text{Lidocaine} > \text{Risocaine} \approx \text{Procaine}

This profile relegates risocaine to superficial procedures requiring short-term anesthesia, such as minor dermatological interventions .

Applications and Formulations

Clinical Uses

  • Topical Anesthesia: 2–5% creams or ointments for pruritus relief and pre-procedural analgesia .

  • Veterinary Medicine: Infiltration anesthesia in small animals during suturing or biopsy .

  • Ophthalmic Preparations: Historical use in ocular surface anesthesia, largely supplanted by tetracaine .

Nanoparticle Delivery Systems

The RESS process has enabled the production of risocaine nanoparticles (1–100 nm) with enhanced transdermal flux. SEM analyses reveal that particles generated at 328 K and 30 MPa adopt a granular morphology ideal for depot formulations .

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